molecular formula C19H17ClN2O3 B4739294 6-chloro-1-ethyl-N-(4-methoxyphenyl)-4-oxo-1,4-dihydro-3-quinolinecarboxamide

6-chloro-1-ethyl-N-(4-methoxyphenyl)-4-oxo-1,4-dihydro-3-quinolinecarboxamide

Cat. No. B4739294
M. Wt: 356.8 g/mol
InChI Key: CPWNUMFUICAVKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-1-ethyl-N-(4-methoxyphenyl)-4-oxo-1,4-dihydro-3-quinolinecarboxamide, also known as CEMQ, is a quinoline-based compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Mechanism of Action

The exact mechanism of action of 6-chloro-1-ethyl-N-(4-methoxyphenyl)-4-oxo-1,4-dihydro-3-quinolinecarboxamide is not fully understood. However, it has been proposed that 6-chloro-1-ethyl-N-(4-methoxyphenyl)-4-oxo-1,4-dihydro-3-quinolinecarboxamide exerts its biological activities by inhibiting various enzymes and signaling pathways involved in inflammation, cancer, and microbial infections. For example, 6-chloro-1-ethyl-N-(4-methoxyphenyl)-4-oxo-1,4-dihydro-3-quinolinecarboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. 6-chloro-1-ethyl-N-(4-methoxyphenyl)-4-oxo-1,4-dihydro-3-quinolinecarboxamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in cancer metastasis.
Biochemical and Physiological Effects:
6-chloro-1-ethyl-N-(4-methoxyphenyl)-4-oxo-1,4-dihydro-3-quinolinecarboxamide has been shown to possess various biochemical and physiological effects. For example, 6-chloro-1-ethyl-N-(4-methoxyphenyl)-4-oxo-1,4-dihydro-3-quinolinecarboxamide has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). 6-chloro-1-ethyl-N-(4-methoxyphenyl)-4-oxo-1,4-dihydro-3-quinolinecarboxamide has also been shown to induce apoptosis (programmed cell death) in cancer cells. Moreover, 6-chloro-1-ethyl-N-(4-methoxyphenyl)-4-oxo-1,4-dihydro-3-quinolinecarboxamide has been shown to inhibit the growth of various microbial pathogens, such as Mycobacterium tuberculosis and Plasmodium falciparum.

Advantages and Limitations for Lab Experiments

One of the advantages of 6-chloro-1-ethyl-N-(4-methoxyphenyl)-4-oxo-1,4-dihydro-3-quinolinecarboxamide is its broad range of biological activities, which make it a potential candidate for the treatment of various diseases. Additionally, 6-chloro-1-ethyl-N-(4-methoxyphenyl)-4-oxo-1,4-dihydro-3-quinolinecarboxamide is relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of 6-chloro-1-ethyl-N-(4-methoxyphenyl)-4-oxo-1,4-dihydro-3-quinolinecarboxamide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 6-chloro-1-ethyl-N-(4-methoxyphenyl)-4-oxo-1,4-dihydro-3-quinolinecarboxamide. One direction is to further elucidate the mechanism of action of 6-chloro-1-ethyl-N-(4-methoxyphenyl)-4-oxo-1,4-dihydro-3-quinolinecarboxamide, particularly with regards to its anti-inflammatory, anti-cancer, and anti-microbial properties. Another direction is to optimize the synthesis of 6-chloro-1-ethyl-N-(4-methoxyphenyl)-4-oxo-1,4-dihydro-3-quinolinecarboxamide to improve its solubility and bioavailability. Additionally, further studies are needed to determine the safety and efficacy of 6-chloro-1-ethyl-N-(4-methoxyphenyl)-4-oxo-1,4-dihydro-3-quinolinecarboxamide in vivo, particularly in animal models of disease. Finally, future research could focus on the development of 6-chloro-1-ethyl-N-(4-methoxyphenyl)-4-oxo-1,4-dihydro-3-quinolinecarboxamide derivatives with improved biological activities and pharmacokinetic properties.

Scientific Research Applications

6-chloro-1-ethyl-N-(4-methoxyphenyl)-4-oxo-1,4-dihydro-3-quinolinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties, which make it a promising candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, 6-chloro-1-ethyl-N-(4-methoxyphenyl)-4-oxo-1,4-dihydro-3-quinolinecarboxamide has been shown to possess anti-cancer properties, which make it a potential candidate for the treatment of various types of cancer, including breast cancer, lung cancer, and prostate cancer. Moreover, 6-chloro-1-ethyl-N-(4-methoxyphenyl)-4-oxo-1,4-dihydro-3-quinolinecarboxamide has been shown to possess anti-microbial properties, which make it a potential candidate for the treatment of various infectious diseases, such as tuberculosis and malaria.

properties

IUPAC Name

6-chloro-1-ethyl-N-(4-methoxyphenyl)-4-oxoquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3/c1-3-22-11-16(18(23)15-10-12(20)4-9-17(15)22)19(24)21-13-5-7-14(25-2)8-6-13/h4-11H,3H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPWNUMFUICAVKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=CC(=C2)Cl)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-1-ethyl-N-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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